molecular formula C21H16Cl2N2O4S B2363493 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate CAS No. 320424-10-0

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate

Cat. No. B2363493
CAS RN: 320424-10-0
M. Wt: 463.33
InChI Key: AMGLYRNZAAGRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The average mass is 463.334 Da and the monoisotopic mass is 462.020782 Da .

Scientific Research Applications

Substituent Effects on Kinetics in Nitrobenzyl Carbamates

4-Nitrobenzyl carbamates, including 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate, are significant in bioreductive drugs. A study by (Hay et al., 1999) revealed that these compounds, when reduced to hydroxylamines, can fragment to release toxic amine-based toxins. The rate of fragmentation is influenced by substituents on the benzyl ring, with electron-donating substituents accelerating this process. This finding is crucial for designing effective bioreductive prodrugs.

Synthesis and Reactivity in Pyrrolo[1,2-c]thiazole Biscarbamates

Research by (Anderson & Mach, 1987) explored derivatives of pyrrolo[1,2-c]thiazoles, including compounds with structural similarities to 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate. These derivatives were evaluated for their antileukemic activity and chemical reactivity. The study provides insights into the potential of such compounds in medical applications, especially in oncology.

Ring Opening in Carbapenem-derived p-Nitrobenzyl Esters

Valiullina et al. (2020) investigated the reaction of primary amines with 4-nitrobenzyl carbapenem-derived esters, including compounds structurally related to 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate. The study, available at (Valiullina et al., 2020), showed that these reactions lead to the opening of the β-lactam ring, which is significant in the development of new antibiotics.

Transparent Polyimides Derived from Thiophenyl-Substituted Benzidines

A study by (Tapaswi et al., 2015) focused on the synthesis of transparent polyimides from thiophenyl-substituted benzidines, a category that includes compounds like 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate. These polyimides have high refractive indices and are of interest for optical and electronic applications.

Preparation of Methyl N-Phenylcarbamate and Related Compounds

Jakuš and Bojsová (1992) presented a novel procedure for preparing methyl N-phenylcarbamate and related compounds, which are important precursors for producing isocyanates. This research, detailed at (Jakuš & Bojsová, 1992), is relevant for understanding the synthesis pathways of complex carbamates like 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate.

Synthesis of C3-Modified Carbapenems

Torosyan et al. (2020) studied the synthesis of C3-modified carbapenems, using reactions with 4-nitrobenzyl carbapenem-derived esters, similar to 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate. The study, accessible at (Torosyan et al., 2020), provides valuable insights into the development of new antibiotics.

Safety and Hazards

This compound is not intended for human or veterinary use. For safety data and potential hazards, it is recommended to refer to the Safety Data Sheet provided by the manufacturer .

properties

IUPAC Name

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl N-(3,4-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O4S/c1-13-2-6-16(7-3-13)30-20-9-4-14(10-19(20)25(27)28)12-29-21(26)24-15-5-8-17(22)18(23)11-15/h2-11H,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGLYRNZAAGRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.